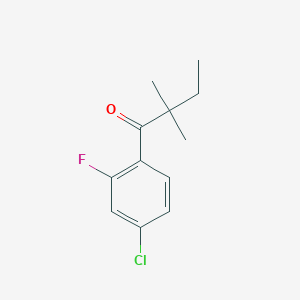

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CDFB) is a synthetic compound belonging to the class of compounds known as phenones. It is a colorless solid with a molecular weight of 206.52 g/mol and a melting point of 63-65°C. CDFB is widely used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of other compounds, such as 2-methoxy-3-ethoxy-4-chlorobutyrophenone and 2-chloro-2-methyl-2'-fluorobutyrophenone.

Scientific Research Applications

Sonochemical Degradation of Pollutants

Research on sonochemical degradation has examined the effectiveness of ultrasound in mineralizing various aromatic organic pollutants, including chlorophenols and fluorophenols. This method was found to degrade these substances effectively, with minimal formation of organic byproducts, showcasing a significant advantage over other remediation methods. Chloride and fluoride ions were released as part of the degradation process, indicating mineralization of the pollutants (Goskonda, Catallo, & Junk, 2002).

Synthesis of Herbicide Intermediates

Another application involves the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. This compound was synthesized through a series of reactions starting from 4-chloro-2-fluoroanisole, demonstrating a method to produce agriculturally relevant chemicals (Zhou Yu, 2002).

Crystal Structures for Nonlinear Optics

Research into the crystal structures and packing of certain compounds, including those with fluorophenoxy and dimethylphenoxy groups, aims at developing new materials for octupolar nonlinear optics. The structures characterized by hydrogen bonds and the presence of dimeric Piedfort Units extend into two-dimensional networks, which are crucial for their nonlinear optical properties (Boese et al., 2002).

Photocycloaddition in Organic Synthesis

The photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one to various quenchers showcases a method in organic synthesis, highlighting the potential of using light to mediate chemical reactions, creating cycloadducts efficiently (Margaretha et al., 2007).

Electrophilic and Nucleophilic Fluorination

The study of electrophilic and nucleophilic fluorination of para-substituted acetophenones explores methodologies for introducing fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Fuglseth et al., 2008).

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

It’s known that similar compounds can undergo reactions with nucleophiles, forming oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been known to participate in reactions such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Result of Action

The formation of oximes and hydrazones, as mentioned earlier, could potentially lead to changes at the molecular level .

properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFVSVPUEDEXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642453 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-90-7 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)